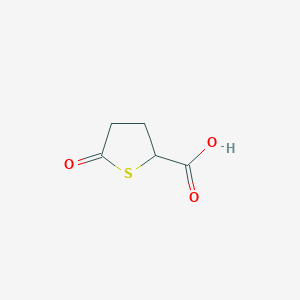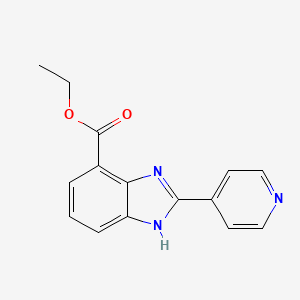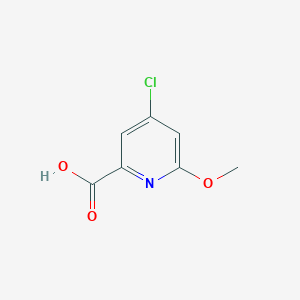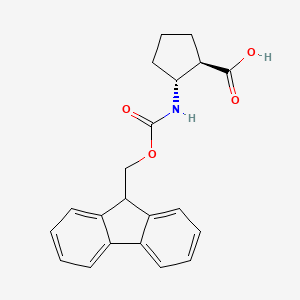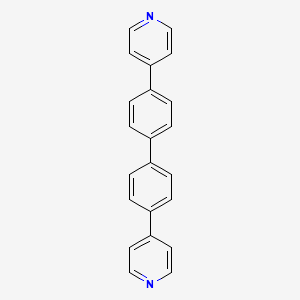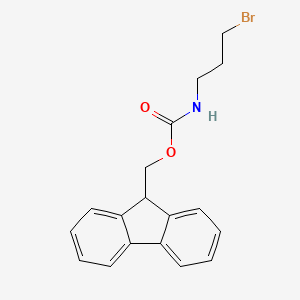
(9H-Fluoren-9-il)metil (3-bromopropil)carbamato
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate: is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various functionalized molecules and intermediates for further chemical transformations .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of polymers, resins, and other advanced materials with specific properties .
Mecanismo De Acción
Target of Action
The primary target of “(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate”, also known as “3-(Fmoc-amino)propyl bromide”, is the amine group of various aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . The compound is used as a protecting group for these amines during peptide synthesis .
Mode of Action
The compound acts by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Pharmacokinetics
It’s important to note that the compound has a molecular weight of 36025 , and it’s solid at room temperature . These properties may influence its absorption, distribution, metabolism, and ex
Análisis Bioquímico
Biochemical Properties
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This interaction is crucial for studying enzyme kinetics and understanding the mechanisms of enzyme inhibition. Additionally, (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate can form covalent bonds with specific amino acid residues in proteins, leading to alterations in protein structure and function .
Cellular Effects
The effects of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of target genes .
Molecular Mechanism
At the molecular level, (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The effects of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can undergo hydrolysis and other chemical reactions, leading to the formation of degradation products . These degradation products can have different biological activities, which may affect the overall outcome of experiments. Therefore, it is essential to consider the temporal effects of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate when designing and interpreting biochemical studies.
Dosage Effects in Animal Models
The effects of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers a significant biological response . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can affect its biological activity . Understanding the transport and distribution of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is crucial for elucidating its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is essential for understanding its role in cellular processes and its potential as a therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 3-bromopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: The primary products are the corresponding amine and alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
- (9H-Fluoren-9-yl)methyl chloroformate
- (9H-Fluoren-9-yl)methyl (3-chloropropyl)carbamate
- (9H-Fluoren-9-yl)methyl (3-iodopropyl)carbamate
Uniqueness: (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is unique due to its specific reactivity profile. The presence of the bromine atom allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its stability and ease of handling also contribute to its widespread use in research and industrial applications .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBHEIFHCNVXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584956 | |
| Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186663-83-2 | |
| Record name | 9H-Fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186663-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
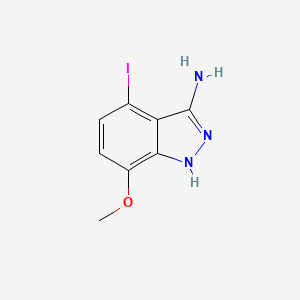



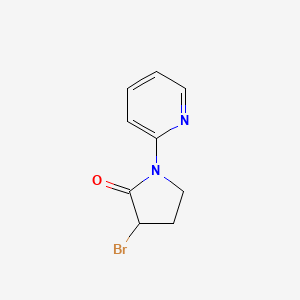
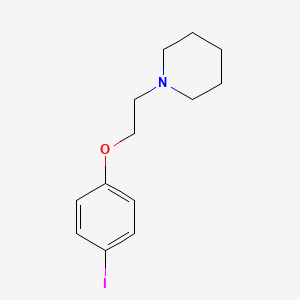
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
